molecular formula C10H8BrClN2O2 B14232294 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-4-chloro-2-methyl-, methyl ester

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-4-chloro-2-methyl-, methyl ester

Cat. No.: B14232294
M. Wt: 303.54 g/mol
InChI Key: BMVVKWTWYRKLOJ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-4-chloro-2-methyl-, methyl ester is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various types of cancers .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-4-chloro-2-methyl-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-4-chloro-2-methyl-, methyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-4-chloro-2-methyl-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-4-chloro-2-methyl-, methyl ester involves its binding to the ATP-binding site of FGFRs. This binding inhibits the autophosphorylation of the receptor, thereby blocking downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, which are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds to 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-4-chloro-2-methyl-, methyl ester include other FGFR inhibitors such as:

These compounds share a similar mechanism of action but differ in their chemical structures and specific binding affinities to FGFR isoforms. The unique combination of substituents in this compound contributes to its distinct pharmacological profile .

Properties

Molecular Formula

C10H8BrClN2O2

Molecular Weight

303.54 g/mol

IUPAC Name

methyl 3-bromo-4-chloro-2-methylpyrrolo[2,3-b]pyridine-1-carboxylate

InChI

InChI=1S/C10H8BrClN2O2/c1-5-8(11)7-6(12)3-4-13-9(7)14(5)10(15)16-2/h3-4H,1-2H3

InChI Key

BMVVKWTWYRKLOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CN=C2N1C(=O)OC)Cl)Br

Origin of Product

United States

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